

Application Notes: Vanillin Acetate in Food and Flavor Chemistry

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Compound of Interest

Compound Name: Vanillin acetate

Cat. No.: B042379

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1.0 Introduction and Chemical Profile

Vanillin acetate (4-acetoxy-3-methoxybenzaldehyde), a derivative of vanillin, serves as a versatile synthetic flavoring agent and aroma modifier in the food and fragrance industries.^{[1][2]} It is classified chemically as a phenol ester, formed by the formal condensation of the phenolic group of vanillin with acetic acid. Unlike the sometimes overpowering aroma of vanillin or ethylvanillin, **vanillin acetate** provides a more nuanced and subtle flavor profile.^[1] It presents as a white to yellow crystalline solid with a melting point of 77-79 °C.^{[1][2]} Proper storage in glass or polyethylene-lined containers is recommended to maintain its stability.^{[1][2]}

Flavor and Aroma Characteristics:

- Odor: Mild, balsamic, and floral.^[2]
- Taste Profile: At a concentration of 40 ppm, it is described as sweet, creamy, and vanilla-like with powdery and balsamic nuances.^{[1][2]} Other descriptors include beany with deep marshmallow notes.^[3]

2.0 Applications in the Food and Flavor Industry

The primary application of **vanillin acetate** is as a flavor modifier and agent in various food systems.

- **Flavor Modification:** It is frequently used in vanilla flavor compositions to modify and "freshen-up" the heavy aromas of vanillin and ethylvanillin.[1] While it can reduce the overall intensity of a flavor, it contributes to a more well-rounded and improved sensory profile.[1]
- **Direct Flavoring:** **Vanillin acetate** is used to impart a distinct vanilla note in a wide range of products.[1] Its applications are common in beverages, ice cream, candy, and baked goods. [1][2]
- **Natural Occurrence:** **Vanillin acetate** has been reported as a naturally occurring compound in shoyu (fermented soya hydrolysate).[2]

3.0 Quantitative Data Summary

The following table summarizes key quantitative parameters for the application of **vanillin acetate**.

Parameter	Value / Description	Source(s)
Chemical Formula	C ₁₀ H ₁₀ O ₄	[4]
Molecular Weight	194.18 g/mol	[4]
Melting Point	77-79 °C	[1][2]
Flash Point	124.44 °C (256 °F)	[5]
Appearance	White to yellow crystalline powder	[1][2]
Taste Profile	Sweet, vanilla, creamy, powdery, balsamic nuance	[1][2]
Sensory Evaluation Conc.	40 ppm	[1][2]
Typical Usage Level in Food	11–28 ppm	[1][2]

4.0 Experimental Protocols

4.1 Protocol 1: Synthesis of **Vanillin Acetate** via Acetylation

This protocol describes the laboratory-scale synthesis of **vanillin acetate** from vanillin using acetic anhydride, a common acetylation method.^[6]

Materials:

- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Acetic Anhydride
- Pyridine (dry)
- Dichloromethane (DCM)
- Crushed Ice
- Deionized Water
- 95% Ethanol
- Magnetic stirrer and stir bar
- Round-bottom flask
- Standard laboratory glassware
- TLC plates (Silica, Hexane:Ethyl acetate 1:1 mobile phase)

Procedure:

- Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) in a round-bottom flask.
- Under anhydrous conditions, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution.
- Stir the reaction mixture at room temperature for 3-4 hours.
- Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 1:1 hexane:ethyl acetate mobile phase.

- Once the reaction is complete, evaporate the DCM solvent using a rotary evaporator.
- Pour the resulting mixture onto crushed ice to precipitate the product.
- Filter the precipitates and rinse thoroughly with cold deionized water.
- Dry the collected precipitate.
- Recrystallize the crude product from 95% ethanol to obtain pure **vanillin acetate** crystals.[6]

4.2 Protocol 2: Quantification of **Vanillin Acetate** in a Food Matrix via HPLC

This protocol provides a general method for the analysis of **vanillin acetate** in a food product, adapted from established methods for vanillin analysis.[7][8]

Materials & Equipment:

- Food sample containing **vanillin acetate**
- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetic Acid (HPLC grade)
- **Vanillin Acetate** standard ($\geq 98\%$ purity)
- Reversed-phase C18 HPLC column
- HPLC system with UV detector (set to 254 nm)
- Syringe filters (0.45 μm)
- Solid Phase Extraction (SPE) cartridges (if cleanup is needed)

Procedure:

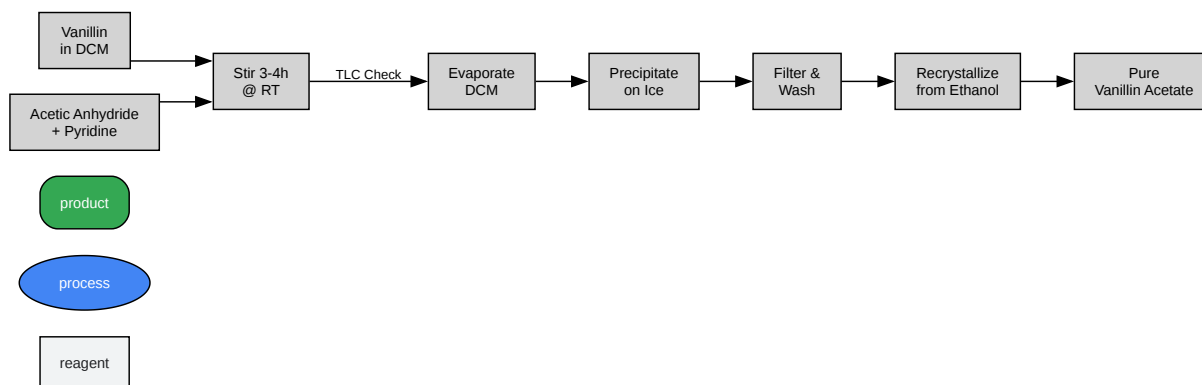
- **Standard Preparation:** Prepare a stock solution of **vanillin acetate** in methanol. Create a series of calibration standards by diluting the stock solution to concentrations that bracket

the expected sample concentration.

- Sample Preparation (Liquid Sample, e.g., Beverage):
 - Degas the sample if carbonated.
 - Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial. If the matrix is complex, a Solid Phase Extraction (SPE) cleanup step may be necessary.
- Sample Preparation (Solid/Semi-Solid Sample, e.g., Baked Good):
 - Homogenize a known weight of the sample.
 - Extract the homogenized sample with a known volume of methanol, using sonication or vigorous shaking.
 - Centrifuge the mixture to pellet solids.
 - Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- Chromatographic Conditions:
 - Mobile Phase: Water:Methanol:Acetic Acid (e.g., 89:10:1 v/v/v).[\[8\]](#)
 - Flow Rate: 1.0 mL/min (typical).
 - Column: C18 reversed-phase column.
 - Detection: UV at 254 nm.[\[8\]](#)
 - Injection Volume: 10-20 µL.
- Analysis:
 - Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).
 - Inject the prepared samples.

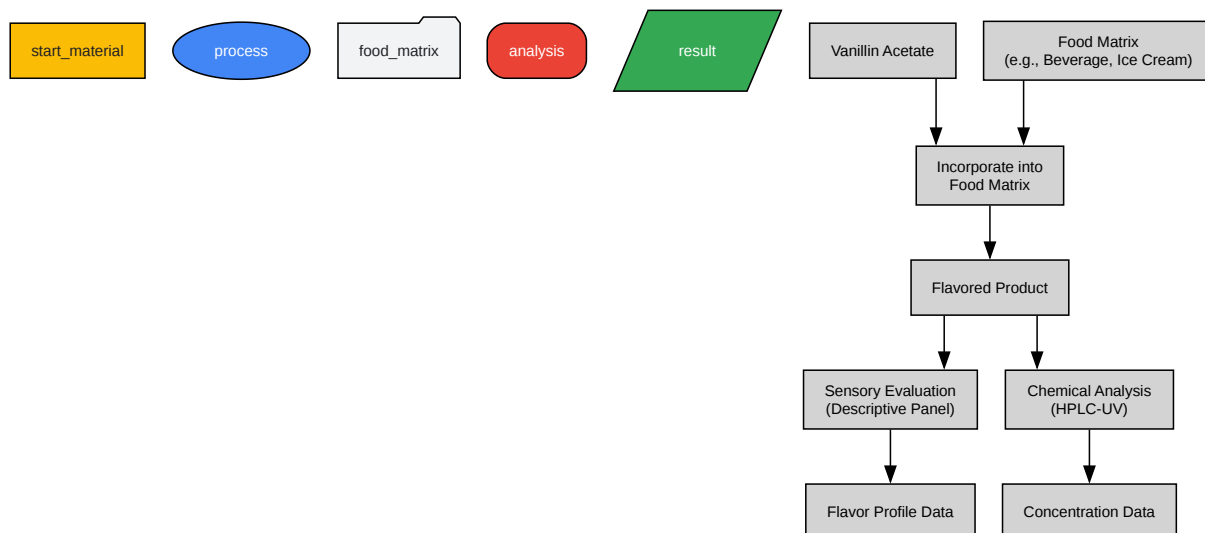
- Quantify the amount of **vanillin acetate** in the samples by comparing their peak areas to the calibration curve.

5.0 Diagrams and Workflows



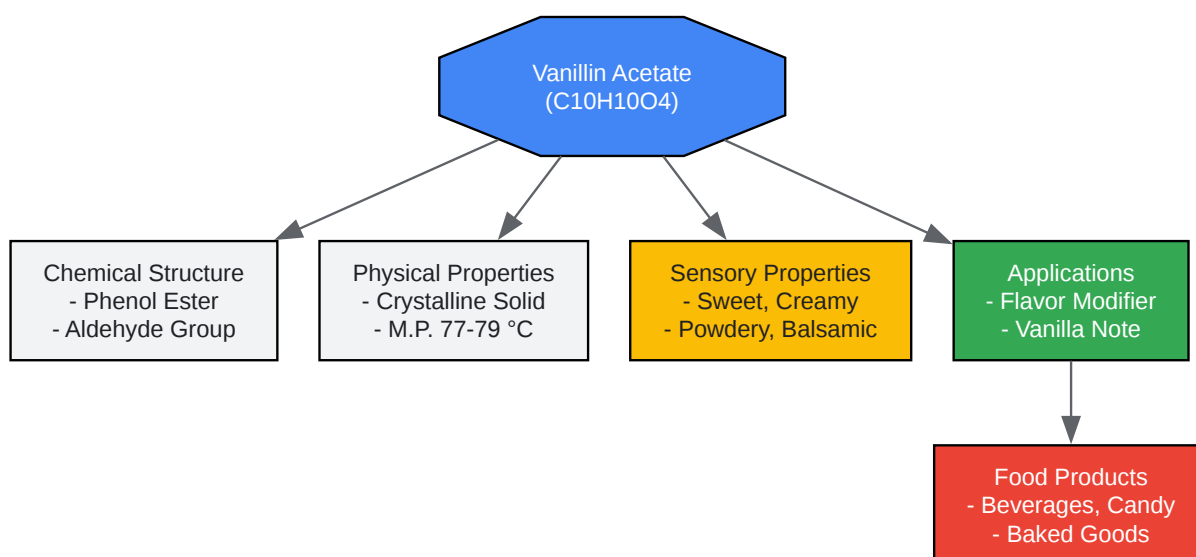
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Caption: Workflow for the synthesis of **vanillin acetate**.



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Caption: Food application and analysis workflow.



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Caption: Relationship of **vanillin acetate** properties.

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